![molecular formula C25H27N3O5S2 B13711264 N-[1-(3-Methoxypropyl)-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl]-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B13711264.png)
N-[1-(3-Methoxypropyl)-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl]-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-Methoxypropyl)-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl]-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzo[cd]indole core, a thiophen-2-ylsulfonyl group, and a piperidine-2-carboxamide moiety, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and yield. This may include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-Methoxypropyl)-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl]-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain groups within the compound with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a subject for studying reaction mechanisms.
Biology: Investigating its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Exploring its potential as a therapeutic agent, particularly in the context of its unique structural features.
Mechanism of Action
The mechanism of action of N-[1-(3-Methoxypropyl)-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl]-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide
- N-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(2-thienyl)-4-quinolinecarboxamide
Uniqueness
N-[1-(3-Methoxypropyl)-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl]-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide stands out due to its combination of a methoxypropyl group, a thiophen-2-ylsulfonyl group, and a piperidine-2-carboxamide moiety. This unique structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C25H27N3O5S2 |
|---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
N-[1-(3-methoxypropyl)-2-oxobenzo[cd]indol-6-yl]-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide |
InChI |
InChI=1S/C25H27N3O5S2/c1-33-15-6-13-27-20-12-11-19(17-7-4-8-18(23(17)20)25(27)30)26-24(29)21-9-2-3-14-28(21)35(31,32)22-10-5-16-34-22/h4-5,7-8,10-12,16,21H,2-3,6,9,13-15H2,1H3,(H,26,29) |
InChI Key |
CJZIRZKAFBAKOL-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C2=C3C(=C(C=C2)NC(=O)C4CCCCN4S(=O)(=O)C5=CC=CS5)C=CC=C3C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


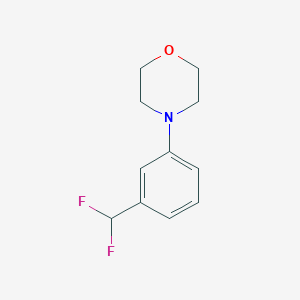

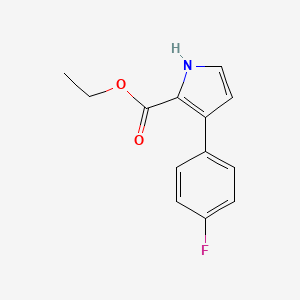
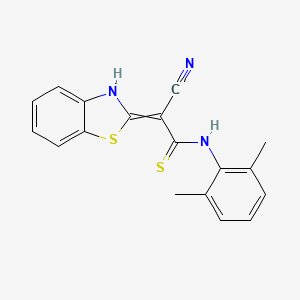

![N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-2-nitrobenzamide](/img/structure/B13711209.png)
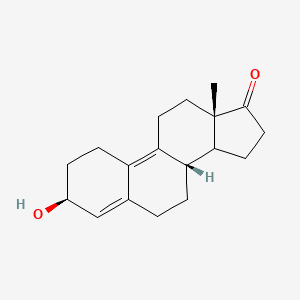


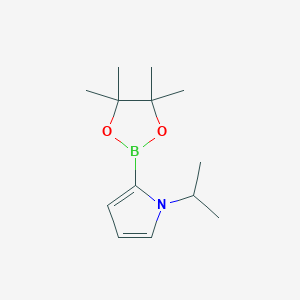
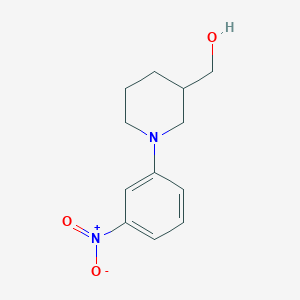
![4a,5,7,8-Tetrahydropyrano[4,3-d]pyrimidin-4-one](/img/structure/B13711255.png)
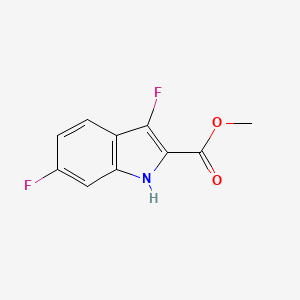
![6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13711270.png)
